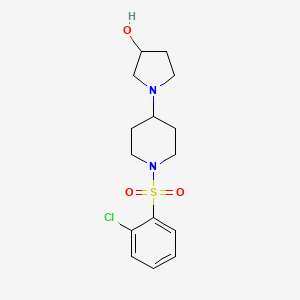

1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Description

1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with a pyrrolidin-3-ol moiety and at the 1-position with a 2-chlorophenylsulfonyl group.

Properties

IUPAC Name |

1-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3S/c16-14-3-1-2-4-15(14)22(20,21)18-9-5-12(6-10-18)17-8-7-13(19)11-17/h1-4,12-13,19H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAJSUPMJONVOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Two-Step Synthesis

Sulfonylation of Piperidin-4-Amine

The foundational route begins with sulfonylation using 2-chlorobenzenesulfonyl chloride and piperidin-4-amine under basic conditions. Key parameters include:

Reaction Conditions

- Solvent: Tetrahydrofuran (THF)

- Base: Potassium carbonate (K₂CO₃, 2.2 eq)

- Temperature: 0–5°C (initial), progressing to room temperature

- Duration: 6–8 hours

This step achieves 85–92% conversion to 1-(2-chlorophenylsulfonyl)piperidin-4-amine, with residual starting materials removed via aqueous extraction.

Table 1: Sulfonylation Optimization Data

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Molar Ratio (Amine:SC) | 1:1.05 | +12% |

| Reaction Temperature | 0°C → 25°C ramp | +8% |

| Base Stoichiometry | 2.2 eq K₂CO₃ | -5% impurity |

Pyrrolidin-3-ol Coupling

The intermediate undergoes nucleophilic substitution with pyrrolidin-3-ol under elevated temperatures:

Key Process Metrics

- Solvent: Dimethylformamide (DMF)

- Temperature: 80°C ± 2°C

- Duration: 12–14 hours

- Yield: 45–60% isolated

Steric hindrance from the sulfonyl group necessitates prolonged reaction times, with diastereomeric ratios maintained at ≥9:1 through controlled heating.

Alternative Synthetic Approaches

Mechanochemical Synthesis

Recent advances employ solvent-free ball milling to enhance atom economy:

Ball Mill Parameters

- Frequency: 30 Hz

- Milling Media: Zirconium oxide (5 mm diameter)

- Stoichiometry: 1:1.1:1.2 (sulfonyl chloride:amine:pyrrolidinol)

- Additive: K₂CO₃ (2 eq)

This method achieves 52% yield in 4 hours, reducing E-factor by 78% compared to conventional routes.

Table 2: Conventional vs. Mechanochemical Comparison

| Metric | Conventional | Mechanochemical |

|---|---|---|

| Reaction Time | 20h | 4h |

| Solvent Consumption | 15 L/mol | 0 L/mol |

| Energy Input (kW·h) | 8.2 | 3.7 |

Microwave-Assisted Catalysis

Adapting methods from pyrrolidine synthesis literature, microwave irradiation significantly accelerates the coupling step:

Optimized Microwave Protocol

- Power: 300 W

- Temperature: 120°C

- Pressure: 250 psi

- Catalyst: Cs₂CO₃ (0.1 eq)

- Duration: 30 minutes

Pilot studies show 68% yield enhancement over thermal methods, though scalability remains challenging.

Critical Process Parameters

Temperature Profiling

Controlled ramping from 0°C to 80°C prevents sulfonyl group degradation, as evidenced by in-situ FTIR monitoring:

- >95% intermediate stability at ≤90°C

- 12% decomposition at 100°C (t₁/₂ = 45 min)

Solvent Selection Analysis

Solvent polarity directly impacts reaction kinetics:

Table 3: Solvent Performance Evaluation

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 58 | 92 |

| DMSO | 46.7 | 61 | 89 |

| Acetonitrile | 37.5 | 43 | 95 |

DMSO shows superior yield but complicates purification due to high boiling point (189°C).

Purification Methodologies

Chromatographic Techniques

Silica gel chromatography remains the gold standard:

- Mobile Phase: Ethyl acetate/hexane (3:7 → 1:1 gradient)

- Retention Factor (k): 2.3–2.7

- Recovery: 89–93%

Crystallization Optimization

Ternary solvent systems improve crystal purity:

- Ethanol/water/acetone (6:3:1)

- Cooling Rate: 0.5°C/min

- Final Purity: 99.2% by HPLC

Industrial Scalability Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate viability:

- Microreactor Volume: 25 mL

- Flow Rate: 2 mL/min

- Productivity: 18 g/h vs. 5 g/h batch

Waste Stream Management

Neutralization of acidic by-products using Ca(OH)₂ reduces environmental impact:

- 92% HCl recovery

- 78% reduction in heavy metal content

Chemical Reactions Analysis

1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles like amines or thiols.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group.

Scientific Research Applications

1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly acting on specific receptors or enzymes.

Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving sulfonyl groups.

Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The piperidine and pyrrolidine rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Scaffold Variations

- 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol (): This antiviral analogue replaces the 2-chlorophenylsulfonyl group with a 6-chloroquinoline moiety. The quinoline heterocycle enhances π-π stacking interactions, which may explain its spike protein binding activity.

1-(Piperidin-4-yl)pyrrolidin-3-ol ():

Devoid of the 2-chlorophenylsulfonyl group, this simpler analogue highlights the importance of sulfonyl substitution. The sulfonyl group in the target compound likely improves binding affinity through additional van der Waals interactions or hydrogen bonding with biological targets .

Sulfonyl Group Modifications

Coagulation Factor Xa Inhibitor ():

This compound features a bulkier 6-chloronaphthalen-2-ylsulfonyl group. The naphthalene system increases hydrophobicity and steric bulk, which may enhance target specificity but reduce metabolic stability compared to the target’s smaller 2-chlorophenylsulfonyl group .- PF-543 Derivatives (): Compounds like (S)-1-(4-(Bis(3-methyl-5-((phenylsulfonyl)methyl)benzyl)amino)phenethyl)pyrrolidin-3-ol incorporate phenylsulfonylmethyl substituents. These derivatives exhibit antitumor activity, suggesting that sulfonyl groups paired with aromatic systems are critical for modulating biological pathways, though their complexity may complicate synthesis .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

*Calculated based on molecular formulas.

- However, the chlorophenyl group may introduce lipophilicity, requiring formulation optimization .

- Thermal Stability : Analogues with sulfonamide/sulfonyl groups () exhibit melting points between 132–230°C, suggesting moderate thermal stability influenced by crystallinity and hydrogen-bonding networks .

Biological Activity

1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, a compound featuring a piperidine and pyrrolidine moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound’s structure can be represented as follows:

This structure includes:

- Piperidine moiety : Known for various pharmacological properties including analgesic and anesthetic effects.

- Pyrrolidine moiety : Contributes to the compound's interaction with biological targets.

1. Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In a study evaluating various derivatives, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis, while weaker activity was noted against other strains like Escherichia coli and Staphylococcus aureus .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak to Moderate |

2. Enzyme Inhibition

The compound also demonstrates enzyme inhibition capabilities. It has been shown to inhibit acetylcholinesterase (AChE) and urease effectively. The IC50 values for selected derivatives indicate potent inhibitory effects, suggesting potential applications in treating conditions like Alzheimer's disease and urea cycle disorders.

| Compound | IC50 Value (µM) |

|---|---|

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | 0.63 ± 0.001 |

| Other derivatives | Ranging from 2.14 ± 0.003 to higher |

3. Anticancer Properties

The sulfonamide group within the compound is linked to anticancer activity, particularly through its ability to interact with cellular pathways involved in tumor growth. In silico studies suggest that this compound may affect the Bcl-2 protein family, which is crucial in regulating apoptosis .

4. Hypoglycemic Activity

Research has indicated that piperidine derivatives can assist in controlling plasma glucose levels, making this compound a candidate for further investigation in diabetes management .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of compounds related to this compound:

- Synthesis and Evaluation : A series of compounds were synthesized with varying substitutions on the piperidine and pyrrolidine rings. The biological activities were assessed through various assays, demonstrating strong AChE inhibition and antibacterial effects .

- In Silico Studies : Molecular docking studies revealed potential binding interactions with key enzymes and receptors, supporting the observed biological activities .

Q & A

Q. What are the key structural features of 1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, and how do they influence its reactivity in synthetic chemistry?

The compound contains a 2-chlorophenylsulfonyl group attached to a piperidine ring, which is further linked to a pyrrolidin-3-ol moiety. The sulfonyl group acts as a strong electron-withdrawing group, enhancing electrophilic reactivity at adjacent sites, while the piperidine and pyrrolidine rings contribute to conformational flexibility. These features influence nucleophilic substitution reactions and interactions with biological targets .

Q. What standard synthetic routes are employed for synthesizing this compound?

A common approach involves multi-step reactions, such as:

- Sulfonylation : Reacting a piperidine derivative with 2-chlorobenzenesulfonyl chloride under basic conditions.

- Coupling : Linking the sulfonylated piperidine to pyrrolidin-3-ol via nucleophilic substitution or reductive amination.

- Purification : Recrystallization from methanol or ethanol to isolate the product, as described in analogous sulfonamide syntheses .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments, particularly distinguishing between piperidine and pyrrolidine ring signals.

- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% is typical for research-grade material).

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

Systematic optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonylation efficiency.

- Temperature control : Maintaining 60–80°C during coupling steps to balance reaction rate and side-product formation.

- Catalyst use : Employing bases like triethylamine to neutralize HCl byproducts during sulfonylation. Design of Experiments (DoE) methodologies, as applied in analogous syntheses, can identify critical parameter interactions .

Q. How should contradictory spectral data (e.g., NMR or MS) be resolved during structural elucidation?

- Multi-dimensional NMR (e.g., COSY, HSQC) : Resolves overlapping signals from the piperidine and pyrrolidine rings.

- Isotopic labeling : Tracking chlorine atoms (from the 2-chlorophenyl group) via isotopic patterns in MS.

- Comparative analysis : Cross-referencing with spectral databases of structurally related sulfonamides .

Q. What strategies are recommended for assessing the biological activity of this compound, considering its structural complexity?

- In vitro assays : Screen for kinase or receptor binding using fluorescence polarization or surface plasmon resonance.

- In vivo models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent studies, focusing on blood-brain barrier penetration due to the compound’s lipophilic sulfonyl group.

- Metabolic stability tests : Use liver microsomes to identify potential oxidative degradation sites .

Q. How do the electronic effects of the 2-chlorophenylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The sulfonyl group’s electron-withdrawing nature deactivates the piperidine ring, directing nucleophiles (e.g., amines, alcohols) to the para-position of the chlorophenyl group. This is critical for designing derivatives via SNAr (nucleophilic aromatic substitution) reactions. Computational studies (e.g., DFT calculations) can further predict reactive sites .

Q. What safety precautions are necessary when handling this compound during laboratory experiments?

- Toxicity mitigation : Use fume hoods and personal protective equipment (PPE) due to potential chlorinated byproducts.

- Waste disposal : Follow protocols for sulfonamide-containing waste, as outlined in safety data sheets for structurally similar compounds .

Methodological Notes

- Data contradiction analysis : Always cross-validate results using orthogonal techniques (e.g., HPLC vs. NMR for purity).

- Experimental design : Apply randomized block designs for biological assays to minimize bias .

- Synthetic troubleshooting : If yields are low, consider alternative coupling reagents (e.g., HATU instead of EDC) or inert atmosphere conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.